DL-Serine benzyl ester P-toluenesulfonate
Description
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Structure
2D Structure
Properties
IUPAC Name |
benzyl 2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSVYZARYSSXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-79-0 | |
| Record name | Serine, phenylmethyl ester, 4-methylbenzenesulfonate (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Preparation Strategies for Dl Serine Benzyl Ester P Toluenesulfonate
Conventional and Established Synthetic Routes
The primary and most established method for preparing amino acid benzyl (B1604629) esters, including the serine derivative, is the Fischer-Speier esterification. researchgate.netresearchgate.net This approach has been a cornerstone of peptide chemistry for decades due to its straightforwardness and effectiveness.
The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol, resulting in an ester and water. organic-chemistry.orgmdpi.com In the context of producing DL-Serine benzyl ester p-toluenesulfonate, the protocol involves reacting DL-Serine with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH). unimi.it The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The benzyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgyoutube.com
A critical aspect of this equilibrium-driven reaction is the removal of water as it is formed. This is typically achieved by using a solvent that forms a low-boiling azeotrope with water. By continuously removing the water via a Dean-Stark apparatus or similar setup, the equilibrium is shifted towards the products, ensuring a high conversion rate. researchgate.netorganic-chemistry.org The p-toluenesulfonic acid serves a dual purpose: it catalyzes the esterification and, upon completion of the reaction, forms a stable, crystalline salt with the amino acid ester, facilitating its isolation and purification. unimi.it
Historically, the synthesis of amino acid benzyl ester salts via the Fischer-Speier method relied on solvents that are now recognized as highly hazardous. researchgate.net Benzene (B151609) and carbon tetrachloride were commonly employed because their physical properties, particularly their ability to form azeotropes with water, were well-suited for the reaction. unimi.itresearchgate.net These solvents allowed for the efficient removal of water at temperatures conducive to the esterification process.
The evolution of these synthetic approaches has been driven by increasing safety regulations and a growing emphasis on green chemistry. The primary focus of modern adaptations has been to replace hazardous solvents without compromising the yield or purity of the final product. unimi.it This led to the investigation of alternatives like toluene (B28343), which, while less toxic than benzene, introduced its own set of challenges, most notably the issue of racemization due to its higher boiling point. researchgate.netunimi.it This challenge spurred further research into optimizing reaction conditions, particularly the choice of azeotroping solvent, to balance safety, efficiency, and the preservation of stereochemical integrity.
Advancements in Enantiopure this compound Synthesis
For applications where stereochemistry is critical, the synthesis of enantiopure L- or D-amino acid esters is paramount. Recent advancements have focused on refining the Fischer-Speier method to achieve high enantiomeric excess while moving towards safer, more environmentally friendly processes.
The selection of the azeotroping solvent is the most critical factor in preventing racemization during the synthesis of chiral amino acid esters. unimi.it High temperatures, often required when using high-boiling solvents, can promote the epimerization of the stereocenter, leading to a loss of enantiomeric purity. researchgate.net
Significant progress has been made by replacing traditional hazardous solvents with safer alternatives. Cyclohexane (B81311), in particular, has emerged as an excellent substitute for benzene. unimi.it Its water azeotrope has physical properties very similar to those of the benzene-water azeotrope, allowing for efficient water removal at a temperature low enough to prevent significant racemization. unimi.itresearchgate.net Research has demonstrated that conducting the esterification in refluxing cyclohexane yields enantiomerically pure amino acid benzyl esters, including those highly susceptible to racemization. unimi.it
In addition to cyclohexane, "green" ether solvents such as 2-methyltetrahydrofuran (B130290) (Me-THF) have been successfully utilized. researchgate.net These solvents are derived from renewable resources and have a more favorable environmental and safety profile. They have proven effective in the Fischer-Speier preparation of various amino acid benzyl esters with high enantiomeric excess. researchgate.net The use of ethyl acetate, a less hazardous solvent than diethyl ether, has also been adopted for the precipitation of the final p-toluenesulfonate salt. unimi.itresearchgate.net
Table 1: Comparison of Solvents Used in Amino Acid Benzyl Ester Synthesis
| Solvent | Boiling Point (°C) | Water Azeotrope B.P. (°C) | Key Outcomes & Remarks | Source(s) |
|---|---|---|---|---|
| Benzene | 80.1 | 69.3 | Effective but highly hazardous and carcinogenic. | researchgate.netunimi.it |
| Carbon Tetrachloride | 76.7 | 66.0 | Effective but highly hazardous and ozone-depleting. | researchgate.netresearchgate.net |
| Toluene | 110.6 | 85.0 | Causes partial to complete racemization due to high boiling temperature. | researchgate.netunimi.it |
| Cyclohexane | 80.7 | 69.5 | Excellent, non-hazardous alternative to benzene; preserves enantiomeric purity. | unimi.itresearchgate.net |
The primary strategy to mitigate racemization is to maintain the lowest possible reaction temperature that still allows for efficient azeotropic water removal. unimi.it Racemization of amino acids like serine can occur under various conditions, but for esterification, the risk increases with temperature. nih.govmdpi.com
Studies have shown a direct correlation between the boiling point of the azeotroping solvent and the degree of racemization. unimi.it As demonstrated in the table below, using toluene (azeotrope B.P. 85°C) leads to significant racemization, especially for amino acids with side chains that have a strong polar effect. In contrast, cyclohexane (azeotrope B.P. 69.5°C) allows for the synthesis of benzyl esters with very high enantiomeric excess (ee). unimi.it The choice of a lower-boiling azeotroping solvent is, therefore, the most effective method for preventing the loss of stereochemical integrity during the synthesis of chiral amino acid benzyl esters. unimi.itresearchgate.net
Table 2: Effect of Solvent on Enantiomeric Excess (ee %) of Amino Acid Benzyl Esters
| Amino Acid | Side Chain | ee % in Cyclohexane | ee % in Toluene | Source(s) |
|---|---|---|---|---|
| Alanine | -CH₃ | >99 | 92 | unimi.it |
| Valine | -CH(CH₃)₂ | >99 | 94 | unimi.it |
| Leucine | -CH₂CH(CH₃)₂ | >99 | 96 | unimi.it |
| Serine | -CH₂OH | >99 | 70 | unimi.it |
| Phenylalanine | -CH₂Ph | >99 | 82 | unimi.it |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| DL-Serine |
| L-Serine |
| D-Serine |
| Benzyl alcohol |
| p-Toluenesulfonic acid (TsOH) |
| Benzene |
| Carbon tetrachloride |
| Toluene |
| Cyclohexane |
| 2-Methyltetrahydrofuran (Me-THF) |
| Ethyl acetate |
| Diethyl ether |
| Alanine |
| Valine |
| Leucine |
| Phenylalanine |
Microwave-Assisted Synthetic Techniques for Amino Acid Benzyl Esters
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the esterification of amino acids is no exception. scirp.org This technique offers several advantages over conventional heating methods, including rapid reaction times, increased product yields, and often solvent-free conditions. scirp.orgresearchgate.net
A notable method involves the direct reaction of an amino acid with benzyl alcohol in the presence of p-toluenesulfonic acid, accelerated by microwave irradiation. researchgate.net This approach has been successfully applied to synthesize various amino acid benzyl ester p-toluenesulfonate salts in good yield and purity. researchgate.net The high polarity and ionic nature of amino acids make them particularly suitable for microwave heating, as they efficiently absorb microwave energy, leading to a rapid increase in the internal temperature of the reaction mixture. scirp.org This localized superheating can significantly enhance reaction rates compared to conventional oil baths where energy transfer is less efficient. scirp.org
Research has demonstrated that microwave irradiation can reduce reaction times for the attachment of Boc-amino acids to a resin from 24 hours to a mere 5-6 minutes, highlighting the dramatic rate acceleration possible. researchgate.net Furthermore, the deprotection of Boc groups from amino acids and peptide esters using p-TsOH in toluene under microwave irradiation can be completed in as little as 30 seconds. researchgate.net
| Amino Acid | Alcohol | Catalyst | Conditions | Yield | Reference |
| L-Leucine | Ethanol | None (Solvent-free) | Microwave Irradiation | Increased vs. Conventional | scirp.org |
| L-Leucine | n-Butanol | None (Solvent-free) | Microwave Irradiation | Increased vs. Conventional | scirp.org |
| Various Amino Acids | Benzyl Alcohol | p-Toluenesulfonic Acid | Microwave Irradiation | Good | researchgate.net |
| Boc-Amino Acids | Merrifield Resin | Potassium Fluoride | Microwave Irradiation | Higher Loadings | researchgate.net |
Strategies for Racemization Control and Prevention in Serine Benzyl Ester Synthesis
A significant challenge in the synthesis of chiral molecules like serine benzyl ester is the prevention of racemization, the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers. This loss of stereochemical integrity can have profound implications, particularly in pharmacology, where different enantiomers of a drug can exhibit vastly different biological activities.
Impact of Solvent Polarity and Boiling Point on Stereochemical Integrity
The choice of solvent plays a crucial role in controlling racemization during the synthesis of amino acid esters. The polarity and coordinating strength of the solvent can significantly influence the stability of the chiral center and the propensity for racemization. ethz.ch
Studies have shown a clear correlation between the coordinating strength of the solvent and the binding affinities and selectivities of chiral receptors for amino acid esters. ethz.ch For instance, in the chiral recognition of amino acid methyl esters using a glucose-based crown ether, the lowest binding affinities were observed in highly coordinating polar solvents like DMSO-d6, while the best results were obtained in less polar solvents like CDCl3. ethz.ch This suggests that less polar solvents can better preserve the stereochemical integrity of the amino acid ester.
The polarity of the solvent can also dictate which enantiomer preferentially crystallizes from a solution. In the enantioseparation of certain hydroxycarboxylic acids, less polar solvents favored the crystallization of the (R)-enantiomer, while more polar alcohol solvents led to the precipitation of the (S)-enantiomer. nih.gov This phenomenon of "solvent-induced chirality switching" highlights the profound impact of the solvent environment on stereochemistry. nih.gov
| Solvent | Polarity/Coordinating Strength | Impact on Stereoselectivity | Reference |
| DMSO-d6 | High | Poorest binding affinity and selectivity | ethz.ch |
| CD3CN | Medium | Moderate binding affinity and selectivity | ethz.ch |
| CDCl3 | Low | Best binding affinity and selectivity | ethz.ch |
| n-Propanol | Polar (Alcohol) | Favored crystallization of (S)-enantiomer | nih.gov |
| Ethyl Acetate | Less Polar | Favored crystallization of (R)-enantiomer | nih.gov |
Monitoring Enantiomeric Purity During Synthesis
Ensuring the enantiomeric purity of the final product is a critical aspect of chiral synthesis. Several analytical techniques are employed to monitor and quantify the extent of racemization during the synthesis of serine benzyl ester.
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the enantiomeric excess of a chiral compound. Chiral stationary phases within the HPLC column can separate the different enantiomers, allowing for their quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing enantiomeric purity. By using chiral shift reagents or by analyzing the spectra of diastereomeric derivatives, it is possible to distinguish between and quantify the different enantiomers. nih.gov For example, the extent of racemization in peptide synthesis has been determined by quantifying the separated ester methyl proton peaks of the protected diastereomeric dipeptide ester products in their NMR spectra. nih.gov
Capillary Electrophoresis (CE) has also emerged as a potent technique for chiral analysis due to its high separation efficiency and low sample consumption. nih.gov By adding a chiral selector to the separation medium, enantiomers can be effectively separated and their purity determined. nih.gov This is particularly important in the pharmaceutical industry where strict limits are placed on the amount of the unwanted enantiomer in a drug substance. nih.gov
Dl Serine Benzyl Ester P Toluenesulfonate As a Chiral Synthon and Building Block in Organic Synthesis
Fundamental Role in Peptide Synthesis
The strategic use of protecting groups is a cornerstone of peptide synthesis, enabling the sequential and controlled formation of amide bonds. In this context, DL-serine benzyl (B1604629) ester p-toluenesulfonate serves as a valuable C-terminally protected amino acid derivative.
Utilization as C-Protected Amino Acid Derivatives
The benzyl ester group in DL-serine benzyl ester p-toluenesulfonate effectively masks the carboxylic acid functionality of the serine molecule. researchgate.netacs.org This protection prevents the carboxyl group from participating in unwanted side reactions during the coupling of the amino group with the activated carboxyl group of another amino acid. The benzyl group is a popular choice for carboxyl protection due to its relative stability to a wide range of reaction conditions and its susceptibility to removal by hydrogenolysis, a mild deprotection method that typically does not affect other common protecting groups used in peptide synthesis. researchgate.net
The p-toluenesulfonate (tosylate) counter-ion plays a crucial role in the practical application of this building block. It forms a stable, crystalline salt with the free amino group of the serine benzyl ester, which simplifies its isolation, purification, and storage. researchgate.netresearchgate.net This is in contrast to the free amine, which is often an oil and more prone to degradation. The tosylate salt is typically prepared by the Fischer-Speier esterification of serine with benzyl alcohol in the presence of p-toluenesulfonic acid. researchgate.netresearchgate.net Modern procedures have been developed to carry out this transformation using safer solvents like cyclohexane (B81311), avoiding the use of hazardous solvents such as benzene (B151609) or carbon tetrachloride. researchgate.netresearchgate.net
The general scheme for its use in peptide synthesis involves the coupling of the free amino group of serine benzyl ester p-toluenesulfonate with an N-protected amino acid, followed by the deprotection of the newly formed dipeptide's N-terminus to allow for further chain elongation.
| Property | Description | Reference(s) |
| Protecting Group | Benzyl ester for the carboxylic acid | researchgate.netacs.org |
| Salt Form | p-Toluenesulfonate (tosylate) | researchgate.netresearchgate.net |
| Key Advantages | Stable, crystalline solid; ease of handling and purification; mild deprotection conditions (hydrogenolysis) | researchgate.netresearchgate.net |
Incorporation into Branched Peptide Architectures
Branched peptides, which contain at least one amino acid with a peptide bond involving its side-chain functionality, are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and biological activities. nih.govrsc.orgresearchgate.net While direct examples of the incorporation of this compound into branched peptides are not extensively detailed in the literature, the general strategy of utilizing amino acid side-chain esters provides a clear pathway for its application.
A common method for synthesizing branched peptides involves the use of an amino acid with a protected side-chain carboxyl group, such as aspartic acid or glutamic acid benzyl esters. nih.govresearchgate.net However, a similar strategy can be envisioned for serine, where the side-chain hydroxyl group is esterified to a peptide chain. More directly, the benzyl ester of the main chain carboxyl group can be converted to a hydrazide, which then serves as a ligation point for a second peptide chain. nih.govrsc.orgresearchgate.net This approach, known as native chemical ligation or direct amidation, allows for the convergent synthesis of complex branched structures. nih.govrsc.orgresearchgate.net
Contributions to the Synthesis of Complex Chiral Molecules Beyond Peptides
The utility of this compound extends far beyond the realm of peptide chemistry. As a readily available chiral building block, it serves as a versatile starting material for the synthesis of a wide array of complex, non-peptidic chiral molecules. researchgate.net Its inherent stereochemistry and multiple functional groups can be strategically manipulated to construct intricate molecular architectures.
A prominent example of its application is in the synthesis of oxazolines. nih.govrsc.org Oxazolines are important heterocyclic compounds found in numerous natural products and are widely used as ligands in asymmetric catalysis. nih.govorganic-chemistry.org Serine benzyl ester can be readily converted into a β-hydroxy amide, which can then be cyclized to form the corresponding oxazoline. nih.gov For instance, N-acylated serine benzyl esters can undergo dehydrative cyclization to yield chiral oxazolines. rsc.org
Furthermore, serine derivatives are valuable precursors for the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. nih.govrsc.org The stereocenter in serine can be used to control the stereochemistry of the resulting β-lactam ring.
The following table summarizes some of the non-peptidic chiral molecules synthesized from serine derivatives:
| Target Molecule Class | Synthetic Strategy | Key Transformation | Reference(s) |
| Oxazolines | Cyclization of β-hydroxy amides | Dehydrative cyclization | nih.govrsc.org |
| β-Lactams | [2+2] Cycloaddition | Staudinger reaction | nih.govrsc.org |
| Chiral Glycerides | Stereospecific diazotization and subsequent transformations | Conversion of serine to glyceric acid | nih.gov |
Leveraging the Chiral Pool: Enantiomeric Availability and Utility
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. researchgate.net Amino acids, including serine, are a cornerstone of the chiral pool. The commercial availability of both D- and L-serine allows for the synthesis of both enantiomers of serine benzyl ester p-toluenesulfonate. researchgate.netresearchgate.netnih.gov This access to both enantiomeric forms is a significant advantage in asymmetric synthesis, as it enables the preparation of stereochemically diverse products.
For example, the synthesis of chiral glycerides has been reported starting from both D- and L-serine. nih.gov The stereospecific diazotization of serine proceeds with retention of configuration, allowing for the creation of either enantiomer of glyceric acid, a key intermediate in the synthesis of chiral lipids. nih.gov
The availability of both enantiomers is also critical in the development of chiral ligands for asymmetric catalysis. By starting with either D- or L-serine benzyl ester, chemists can synthesize both enantiomers of a desired ligand. This allows for the selective synthesis of either enantiomer of a target molecule in a catalytic asymmetric reaction, a process often referred to as "enantiomeric switching."
The following table highlights the yields and enantiomeric excess (ee) for the preparation of both L- and D-serine benzyl ester p-toluenesulfonate using a modern, safer synthetic protocol.
| Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| L-Serine Benzyl Ester p-Toluenesulfonate | 92 | 100 | researchgate.net |
| D-Serine Benzyl Ester p-Toluenesulfonate | 88 | 100 | researchgate.net |
This compound stands as a testament to the power and versatility of chiral pool synthons in modern organic chemistry. Its well-defined stereochemistry, coupled with its strategically placed and protected functional groups, makes it an invaluable tool for the construction of a diverse range of complex molecules. From its fundamental role in the controlled assembly of peptides to its application in the synthesis of intricate non-peptidic natural products and chiral ligands, this compound continues to be a cornerstone of stereoselective synthesis. The ready availability of both of its enantiomeric forms further enhances its utility, providing chemists with the flexibility to access a wide spectrum of stereochemically defined targets. As the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the importance of versatile chiral building blocks like this compound is set to increase even further.
Chemical Transformations and Reaction Pathways of Dl Serine Benzyl Ester P Toluenesulfonate
Esterification and Amidation Reactions Involving the Compound
DL-Serine benzyl (B1604629) ester p-toluenesulfonate serves as a precursor in esterification and amidation reactions, which are fundamental in peptide synthesis and the creation of other complex molecules. The presence of the p-toluenesulfonate counterion necessitates careful selection of reaction conditions to liberate the free amine for subsequent reactions.
A common strategy involves the use of a base to neutralize the tosylate salt, allowing the amino group to act as a nucleophile. For instance, in peptide coupling reactions, the amino group of DL-serine benzyl ester can be reacted with a carboxyl group of another amino acid, often activated by a coupling agent, to form a peptide bond (an amide bond).
Furthermore, the benzyl ester group can be selectively removed through hydrogenolysis, revealing the carboxylic acid for further esterification or amidation at that site. This differential protection strategy is a cornerstone of modern chemical synthesis.
Derivatization of the Serine Moiety in Benzyl Ester Form
The serine residue within DL-serine benzyl ester p-toluenesulfonate offers a rich platform for a variety of derivatization reactions, enabling the synthesis of a wide array of modified amino acids and other valuable organic molecules.
Conversion to Dehydroamino Acid Derivatives
Dehydroamino acids, particularly dehydroalanine (B155165), are important structural motifs found in natural products and are valuable precursors for the synthesis of other unusual amino acids. tubitak.gov.tr The conversion of serine derivatives, such as DL-serine benzyl ester, into dehydroalanine derivatives typically involves an elimination reaction of the hydroxyl group. tubitak.gov.tr This transformation often requires the activation of the hydroxyl group, for example, by converting it into a better leaving group like a tosylate or mesylate, followed by base-induced elimination.
These dehydroamino acid derivatives are crucial in peptide chemistry as they can influence the conformation of peptides, a key factor for their biological activity. tubitak.gov.tr They have also been utilized in the synthesis of novel antibiotics and immunoadjuvants. tubitak.gov.tr
Mechanisms of β-Lactone Formation via Cyclization
β-Lactones are four-membered cyclic esters that are present in a number of natural products and are known for their biological activity, including antibiotic properties. wustl.edu The formation of a β-lactone from a serine derivative like DL-serine benzyl ester involves an intramolecular cyclization reaction. This process can be challenging due to the inherent strain in the four-membered ring system. nih.govyoutube.com
The mechanism typically involves the activation of the carboxylic acid and the subsequent nucleophilic attack by the hydroxyl group of the serine side chain. In some enzymatic systems, such as those involving class D β-lactamases, the formation of β-lactones from related substrates has been observed to occur through an acyl-enzyme intermediate. nih.gov While direct β-C-H lactonization is a disfavored process, specialized catalytic systems can promote this transformation. nih.gov The resulting β-lactones can serve as versatile intermediates, undergoing ring-opening reactions with various nucleophiles to generate β-substituted amino acids. nih.gov
Synthesis of β-Amino Acid Derivatives
β-Amino acids are important building blocks for the synthesis of peptidomimetics and other biologically active molecules due to their increased metabolic stability compared to their α-amino acid counterparts. nih.gov DL-Serine benzyl ester can be a starting point for the synthesis of β-amino acid derivatives. One established method for converting α-amino acids to β-amino acids is the Arndt-Eistert synthesis.
More direct, metal-free methods have also been developed, such as the photochemical aminocarboxylation of alkenes and (hetero)arenes using a bifunctional oxime oxalate (B1200264) ester to generate both amine and ester functionalities in a single step. nih.gov While not directly starting from DL-serine benzyl ester, these modern methods highlight the importance and ongoing research in accessing β-amino acid scaffolds. nih.gov
Reactions at the Amino and Hydroxyl Functional Groups
The primary amino and hydroxyl groups of this compound are key sites for a variety of chemical modifications. The amino group can readily undergo acylation, alkylation, and arylation reactions. For instance, it can be protected with common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to allow for selective reactions at other parts of the molecule. nih.govrsc.org
The hydroxyl group of the serine side chain is also a versatile functional handle. It can be acylated to form esters or etherified. For example, O-benzylation of the hydroxyl group is a common strategy in peptide synthesis to prevent side reactions. nih.govrsc.org The reactivity of this hydroxyl group is also exploited in chemoenzymatic polymerization to create functional polypeptides. nih.gov
Enzymatic Polymerization and Chemoenzymatic Transformations with Amino Acid Esters
Chemoenzymatic polymerization has emerged as a powerful, green approach for the synthesis of polypeptides. nih.govmdpi.com Amino acid esters, including serine benzyl ester, are excellent monomers for these enzyme-catalyzed reactions. Proteases, such as papain, are commonly used to catalyze the formation of peptide bonds in a process that is the reverse of their natural hydrolytic function. nih.govacs.orgnih.gov
The reaction proceeds through a two-step mechanism: the formation of a covalent acyl-enzyme intermediate between the protease and the ester group of the amino acid monomer, followed by deacylation of this complex by the amino group of another monomer to form a peptide bond. acs.orgnih.gov The choice of the ester group significantly influences the efficiency of the polymerization. Studies have shown that benzyl esters can enhance the substrate affinity and broaden the substrate specificity of the enzyme, leading to higher polymerization yields and degrees of polymerization compared to methyl or ethyl esters. acs.org This approach allows for the synthesis of polypeptides like poly(L-serine) in aqueous media without the need for protecting the side-chain hydroxyl group, offering a more sustainable and atom-economical route to these functional biomaterials. nih.gov
Interactive Data Table: Chemoenzymatic Polymerization of Amino Acid Esters
| Monomer | Enzyme | pH | Yield (%) | Average Degree of Polymerization (DP) | Maximum Degree of Polymerization (DP) | Reference |
| L-Serine Benzyl Ester | Papain | - | 62.6 ± 1.1 | 10.7 ± 1.6 | 23.0 ± 0.7 | |
| L-Alanine Benzyl Ester (0.3 M) | Papain | 8 | ~50 | ~8 | ~15 | acs.org |
| L-Glycine Benzyl Ester (0.6 M) | Papain | 8 | ~60 | ~7 | ~12 | acs.org |
| L-Serine Ethyl Ester (1 M) | Papain | 8.5 | ~40 | 5-22 | - | nih.gov |
| L-Serine Methyl Ester | Papain | - | 29.0 | - | - | nih.gov |
Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment of Dl Serine Benzyl Ester P Toluenesulfonate
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the determination of enantiomeric purity. nih.gov For chiral molecules like serine benzyl (B1604629) ester, NMR methods involving chiral solvating agents (CSAs) are particularly useful as they offer a rapid and accurate alternative to chromatographic techniques. nih.govresearchgate.net
Enantiodifferentiation Using Chiral Solvating Agents (e.g., Mosher Acid)
The use of chiral solvating agents (CSAs), such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), is a well-established NMR technique for resolving the signals of enantiomers. nih.govnih.gov When a CSA is added to a solution of a racemic or enantiomerically enriched chiral analyte, it forms transient diastereomeric complexes. researchgate.net These complexes are non-equivalent in the NMR spectrometer's magnetic field, leading to separate, distinguishable signals for each enantiomer. nih.gov
A study on the enantiodiscrimination of various amino acid benzyl esters, including serine benzyl ester, using ¹H NMR in the presence of (R)-Mosher's acid demonstrated effective enantiodifferentiation. nih.govresearchgate.net The interaction between the CSA and the enantiomers of serine benzyl ester results in chemical shift non-equivalence, allowing for the visualization of separate proton signals for the D- and L-enantiomers. researchgate.net The choice of solvent is crucial, with both deuterated chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆) being effective, though they may influence the degree of spectral separation. researchgate.net
Analysis of Spectral Non-equivalence for Enantiomeric Excess Determination
The key to determining enantiomeric excess (e.e.) by this NMR method lies in the analysis of the spectral non-equivalence. researchgate.net Once the signals of the two enantiomers are resolved, the enantiomeric excess can be calculated by comparing the integration values of the corresponding peaks. researchgate.net For serine benzyl ester, the proton at the stereogenic α-carbon is typically the most affected and shows the most significant chemical shift difference (Δδ) upon interaction with the chiral solvating agent. researchgate.net However, other protons, such as those on the β-carbon and the benzylic carbon, can also exhibit sufficient spectral non-equivalence to be used for quantification. nih.govresearchgate.net
A study investigating 13 amino acid benzyl esters found that for serine, efficient enantiodifferentiation was achievable, allowing for the accurate determination of enantiomeric excesses up to ≥ 98%. nih.govresearchgate.net The structural feature that appears to favor this enantiodiscrimination is low steric hindrance at the amino acid's β-carbon. researchgate.net
| Proton Signal | Observed Spectral Non-equivalence (Δδ in ppm) | Utility for e.e. Determination |
| α-CH | Significant | High |
| β-CH₂ | Moderate | Moderate to High |
| Benzyl-CH₂ | Observable | Moderate |
This table is a representation of findings for serine benzyl ester in the presence of a chiral solvating agent like Mosher's acid, based on published research. nih.govresearchgate.net
Chromatographic Techniques for Enantiomeric Purity
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are the cornerstone for the separation and quantification of enantiomers in the pharmaceutical industry due to their high resolution, sensitivity, and accuracy. nih.govsigmaaldrich.com
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral HPLC is a direct and widely used method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. sigmaaldrich.com For amino acid derivatives like DL-serine benzyl ester p-toluenesulfonate, various types of CSPs have proven effective. sigmaaldrich.comresearchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are frequently employed for the enantiomeric resolution of amino acid esters. sigmaaldrich.com The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. researchgate.net
In the preparation of L-serine benzyl ester p-toluenesulfonate, chiral HPLC analysis has been used to confirm that the product is enantiomerically pure. researchgate.net This demonstrates the suitability of chiral HPLC for the quality control of this specific compound. researchgate.net Another approach involves the derivatization of the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov For instance, D- and L-serine can be reacted with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC) to form diastereomeric isoindole derivatives, which are then separated by reversed-phase HPLC. nih.gov
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase Composition | Detection Method | Applicability to Amino Acid Esters |
| Polysaccharide-based (e.g., cellulose, amylose) | Hexane/Isopropanol, Hexane/Ethanol | UV (210-220 nm) | High |
| Pirkle-type (e.g., dinitrobenzoyl-phenylglycine) | Hexane/Dichloromethane/Methanol | UV | High |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Polar organic or reversed-phase modifiers | UV, MS | High |
This table summarizes common chiral HPLC methodologies applicable to the enantiomeric separation of amino acid benzyl esters based on established research. sigmaaldrich.comresearchgate.netresearchgate.net
Crystallization-Based Enantiomeric Resolution
Crystallization techniques represent a classical yet highly effective method for separating enantiomers on a preparative scale. nih.gov These methods exploit the different physicochemical properties of enantiomers and diastereomers in the solid state.
Preferential Crystallization Techniques for Optical Isomer Separation
Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic compounds that form conglomerates—mechanical mixtures of enantiomerically pure crystals. nih.gov This process involves seeding a supersaturated solution of the racemate with a crystal of one of the pure enantiomers. This induces the crystallization of that same enantiomer, which can then be separated by filtration. nih.gov The other enantiomer remains in the mother liquor, from which it can be subsequently crystallized by seeding with its own pure crystal.
This method has been successfully applied to the p-toluenesulfonate salts of amino acid benzyl esters. nih.gov For example, the enantiomeric resolution of valine benzyl ester p-toluenesulfonate has been achieved through repeated preferential crystallization. nih.gov While this specific study focused on a valine derivative, the principle is applicable to other amino acid p-toluenesulfonate salts that form conglomerates, suggesting its potential for the resolution of this compound. The process can be enhanced by sonication, which can accelerate the rate of crystallization. nih.gov
| Parameter | Description | Relevance to Preferential Crystallization |
| Conglomerate Formation | The racemic compound crystallizes as a physical mixture of separate D- and L-enantiomer crystals. | A prerequisite for successful preferential crystallization. |
| Supersaturation | The solution contains more dissolved solute than can be held at equilibrium. | Provides the driving force for crystallization. |
| Seeding | Introduction of a pure enantiomer crystal into the supersaturated racemic solution. | Induces the crystallization of the corresponding enantiomer. |
| Solvent System | The choice of solvent affects solubility and the metastable zone width. | Critical for controlling the crystallization process. |
This table outlines the key principles of preferential crystallization as applied to the resolution of chiral amino acid derivatives. nih.gov
Calorimetric Investigations in Stereochemical Studies (e.g., Differential Scanning Calorimetry)
Calorimetric methods, particularly Differential Scanning Calorimetry (DSC), serve as a powerful tool for the stereochemical characterization and purity assessment of crystalline compounds like this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting, crystallization, and solid-solid phase transitions. These thermal properties are highly sensitive to the stereochemical composition of a material, providing valuable insights into whether a sample exists as a racemic compound, a conglomerate, or a solid solution.
In the context of this compound, research has indicated that the stereoisomers of serine benzyl ester p-toluenesulfonate form a racemic compound, meaning the racemate crystallizes in a unique structure that is distinct from the individual enantiomers. A key finding from thermal analysis is that the melting point of the racemic DL-mixture is different from that of the pure enantiomers. Specifically, for serine benzyl ester p-toluenesulfonate, the pure enantiomers have been observed to melt at a lower temperature than the corresponding racemic compound unimi.it.
This difference in melting points is a critical piece of information that can be exploited for stereochemical analysis. A typical DSC thermogram of a pure, stable crystalline compound will show a single, sharp endothermic peak corresponding to its melting point. For a racemic compound, the melting behavior can be more complex and is often depicted using a binary phase diagram, which plots the melting temperature against the composition of the two enantiomers.
Detailed Research Findings
Investigations into various amino acid benzyl ester p-toluenesulfonates have utilized DSC to determine their melting points and to understand their phase behavior. chemimpex.com For this compound, the reported melting point for the racemic form falls within the range of 98-105 °C. chemimpex.com
The stereochemical purity of a sample of serine benzyl ester p-toluenesulfonate can be assessed by analyzing its DSC thermogram. If a sample purported to be a pure enantiomer (either L- or D-) shows a melting endotherm at the temperature corresponding to the racemic compound, it would indicate the presence of the other enantiomer, suggesting racemization may have occurred during synthesis or processing.
Furthermore, mixtures of the two enantiomers that are not in a 1:1 ratio will exhibit different thermal behavior compared to the pure enantiomers or the pure racemic compound. These non-racemic mixtures will typically show a eutectic melt, which is a melting point at a lower temperature than either the pure enantiomer or the racemic compound, followed by the melting of the excess enantiomer at a higher temperature. The shape and temperatures of these thermal events in the DSC thermogram can be used to construct a phase diagram and quantify the enantiomeric excess of a given sample.
The following table summarizes the available thermal data for this compound.
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| This compound (Racemic Compound) | 98-105 | chemimpex.com |
| L- or D-Serine benzyl ester p-toluenesulfonate (Enantiopure) | Lower than the racemate | unimi.it |
The establishment of a binary melting point phase diagram for the serine benzyl ester p-toluenesulfonate system would be a comprehensive approach to fully characterize the stereochemical relationship between its enantiomers. chemimpex.com Such a diagram would definitively show the melting points of the pure enantiomers, the racemic compound, and the eutectic composition, providing a robust analytical method for determining the enantiomeric purity of any sample of this compound.
Theoretical and Computational Investigations of Dl Serine Benzyl Ester P Toluenesulfonate
Quantum Mechanics Calculations for Reaction Mechanisms and Conformational Stability
Quantum mechanics (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For DL-Serine benzyl (B1604629) ester P-toluenesulfonate, QM methods can be employed to predict its most stable three-dimensional structures and the energy barriers for various chemical transformations.
Conformational Stability:
For instance, studies on similar amino acid esters reveal that intramolecular hydrogen bonding plays a crucial role in stabilizing certain conformations. In the case of the serine ester, a hydrogen bond could form between the hydroxyl group and the carbonyl oxygen of the ester, or with the sulfonate group of the counterion.
Reaction Mechanisms:
QM calculations are invaluable for mapping the potential energy surfaces of chemical reactions. For DL-Serine benzyl ester P-toluenesulfonate, this could include:
Ester hydrolysis: Understanding the pathway of ester cleavage under acidic or basic conditions.
Peptide bond formation: Modeling the reaction with another amino acid to form a dipeptide, which is a fundamental process in biochemistry. Insights into the stereospecificity of such reactions can be gained from QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. acs.org
Molecular Modeling Studies of Chemical Interactions and Stereochemical Outcomes
Molecular modeling encompasses a range of computational techniques that can simulate the behavior of molecules in different environments. These studies are particularly useful for understanding the non-covalent interactions that dictate the macroscopic properties of this compound.
Intermolecular Interactions:
The presence of the p-toluenesulfonate counterion introduces significant electrostatic interactions and the potential for aromatic stacking with the benzyl group. Molecular dynamics (MD) simulations can reveal how these ions arrange themselves in the solid state and in solution, which can influence properties like solubility and crystal packing.
Research on the chemoenzymatic polymerization of amino acid benzyl esters has highlighted the importance of the counterion. acs.org While the p-toluenesulfonate salt did not significantly alter the outcome of polymerization in one study, its influence on substrate affinity and solubility can be critical in other contexts. acs.org
Stereochemical Outcomes:
As a chiral molecule, the stereochemistry of this compound is of paramount importance. Molecular modeling can be used to understand and predict the outcomes of stereoselective reactions. For example, in enzymatic resolutions, docking simulations can predict how the D- and L-enantiomers bind to the active site of an enzyme, explaining the observed selectivity.
Computational Approaches to Enantiodiscrimination and Chiral Recognition
The separation of enantiomers from a racemic mixture (a process known as resolution) is a critical challenge in pharmaceutical and chemical industries. Computational methods can aid in the development of efficient resolution techniques.
Preferential Crystallization:
One common method for resolving racemates is preferential crystallization. Computational studies can help in understanding the underlying principles of this process. For this compound, this would involve:
Crystal Structure Prediction: Calculating the most likely crystal structures for the racemic compound and the pure enantiomers.
Lattice Energy Calculations: Determining the relative stabilities of the different crystal forms.
Studies on the enantiomeric resolution of the p-toluenesulfonate salt of valine benzyl ester have demonstrated the feasibility of preferential crystallization for this class of compounds. nih.gov Computational modeling could further optimize such processes by predicting the ideal solvent systems and crystallization conditions.
Chiral Chromatography:
Computational methods are also employed to design and understand the mechanisms of chiral stationary phases used in chromatography. By modeling the interactions between the D- and L-enantiomers of the serine derivative with a chiral selector, it is possible to predict the retention times and separation efficiency.
Interactive Data Table: Computational Methods in the Study of Amino Acid Esters
| Computational Method | Application | Relevant Findings for Analogs |
| Quantum Mechanics (QM) | Conformational analysis, reaction mechanisms | Intramolecular H-bonding stabilizes conformers. |
| Density Functional Theory (DFT) | Electronic structure, reaction energies | Provides insights into reaction barriers. |
| Molecular Dynamics (MD) | Simulating molecular motion, solvent effects | Reveals the role of counterions in solution. |
| QM/MM | Modeling enzymatic reactions | Elucidates stereospecificity in catalysis. acs.org |
| Molecular Docking | Predicting binding modes to receptors/enzymes | Explains enantioselectivity of enzymes. |
| Crystal Structure Prediction | Determining solid-state packing | Aids in understanding preferential crystallization. |
Q & A
Q. What are the common synthetic routes for preparing DL-Serine benzyl ester p-toluenesulfonate, and what are their respective yields and limitations?
- Methodological Answer : A prevalent method involves transesterification of methyl esters with benzyl alcohol under acidic conditions. For example, DL-amino acid methyl esters react with benzyl alcohol in the presence of a resin catalyst at 80–90°C for 24 hours, yielding benzyl esters. The p-toluenesulfonate counterion is introduced via acid-base reaction, often achieving moderate yields (40–50%) . Limitations include competing side reactions (e.g., racemization) and the need for purification via recrystallization or column chromatography.
Q. How is the purity and enantiomeric composition of this compound typically assessed?
- Methodological Answer : HPLC with chiral stationary phases (e.g., Phenomenex Lux Amylose-2 column) is standard. Mobile phases like hexane/isopropanol (9:1) resolve enantiomers, with retention times (e.g., D-enantiomer at 11.2 min, L-enantiomer at 9.6 min) used to calculate enantiomeric excess (ee%) . 1H NMR confirms structural integrity, particularly the presence of benzyl (δ 5.0–5.2 ppm) and p-toluenesulfonate (δ 2.25–7.73 ppm) groups .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in enantiomeric excess (ee%) measurements across analytical techniques?
- Methodological Answer : Discrepancies may arise from sample degradation, improper column selectivity, or integration errors. Solutions include:
- Cross-validation using polarimetry ([α]D measurements) and HPLC .
- Ensuring sample stability (e.g., inert atmosphere, low-temperature storage) during analysis .
- Using orthogonal chiral columns (e.g., cellulose vs. amylose derivatives) to confirm retention behavior .
Q. How can reaction conditions be optimized to improve diastereomeric purity during synthesis?
- Methodological Answer :
- Temperature Control : Maintaining 80–90°C minimizes racemization while ensuring reaction completion .
- Solvent Selection : Benzyl alcohol as both solvent and reactant drives transesterification equilibrium .
- Catalyst Screening : Acidic resins or immobilized enzymes may enhance stereoselectivity.
- In-situ Monitoring : TLC or FTIR tracks reaction progress to terminate before side reactions dominate.
Q. What are the recommended protocols for storing this compound to prevent degradation?
- Methodological Answer :
- Storage : 2–8°C in airtight containers under nitrogen or argon to avoid hydrolysis/racemization .
- Handling : Use desiccants (e.g., silica gel) to minimize moisture. Avoid prolonged light exposure.
- Stability Testing : Periodic HPLC analysis (e.g., every 3 months) to monitor ee% and purity .
Advanced Methodological Considerations
Q. How does the counterion (e.g., p-toluenesulfonate vs. hydrochloride) influence peptide synthesis applications?
- Methodological Answer : The p-toluenesulfonate counterion enhances solubility in organic solvents (e.g., DMF), facilitating solid-phase peptide coupling. In contrast, hydrochloride salts may precipitate in basic conditions, complicating reactions. p-Toluenesulfonate also improves crystallinity, aiding in characterization .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Silica gel with EtOAc/hexane (1:3) removes unreacted starting materials .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals but may reduce recovery .
- Salt Conversion : Converting to hydrochloride salt (82% yield) simplifies isolation, though it alters solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
